molecular formula C₁₈H₂₄ClNO₂ B560605 LH secretion antagonist 1 CAS No. 88531-67-3

LH secretion antagonist 1

Cat. No. B560605
CAS RN: 88531-67-3
M. Wt: 321.84
InChI Key: WPUMJGORSSKPMG-UHFFFAOYSA-N
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Description

“LH secretion antagonist 1” is an antagonist of luteinising hormone (LH) secretion . It is used in the field of reproductive medicine to control ovulation by inhibiting premature LH surges . This antagonist affects the secretion of the gonadotropins, LH and follicle-stimulating hormone (FSH), which in turn affects the gonads, influencing their function and hence fertility .

Scientific Research Applications

  • Impact on Tumorigenesis and Oncology : LH-RH antagonists are found to have potential applications in oncology, particularly in the treatment of hormone-dependent cancers such as prostate, breast, ovarian, and endometrial cancer. These antagonists work by immediately inhibiting the secretion of gonadotropins and sex steroids after administration, which can lead to rapid therapeutic effects in contrast to agonists. Additionally, targeted cytotoxic LH-RH analogs have shown promise for therapy in experimental cancer models (Schally, 1999).

  • Applications in Reproductive Medicine : In reproductive medicine, LH-RH antagonists are used for treating various gynecologic disorders, polycystic ovary disease, and in assisted reproductive techniques such as in vitro fertilization-embryo transfer. They are preferred due to their immediate effect on inhibiting LH, FSH, and sex steroid secretion (Schally, 1999).

  • Role in Nutritional Regulation of LH Secretion : Studies have explored the role of cholecystokinin (CCK) in modulating LH secretion in response to nutritional intake. These studies contribute to understanding the interplay between diet, hormonal regulation, and reproductive functions (Schreihofer et al., 1993).

  • Evaluation in Vitro for Treatment of Hormone-Dependent Cancers and Gynecologic Disorders : Antagonistic analogues of LH-RH have been synthesized and tested for their antagonistic activity in vitro. This research is crucial for developing treatments for hormone-dependent cancers and gynecological disorders (Csernus & Schally, 1992).

  • Clinical Use in Treating Various Disorders : The clinical uses of LH-RH antagonists encompass a wide range of treatments, including uterine leiomyoma, endometriosis, benign prostatic hypertrophy, and various cancers. These antagonists are valued for their rapid therapeutic effects and potential in targeting tumors with hybrid molecules of LH-RH (Engel & Schally, 2007).

  • Exploring New Antagonists like Cetrorelix : Cetrorelix, a modern LH-RH antagonist, is highlighted for its safety and effectiveness in inhibiting LH and sex-steroid secretion. Its applications in treating prostate carcinoma, ovarian cancer, and in assisted reproduction programs have been extensively studied (Reissmann et al., 2000).

  • Understanding the Mechanism of Action : Studies have also focused on the mechanism of action of LH-RH antagonists, including their immediate blocking of GnRH's effects and potential applications in endometriosis, leiomyoma, and breast cancer treatments (Huirne & Lambalk, 2001).

properties

IUPAC Name

10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-4-5-9-19-10-8-18(21)15-12-14(20)7-6-13(15)11-16(19)17(18,2)3;/h1,6-7,12,16,20-21H,5,8-11H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUMJGORSSKPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LH secretion antagonist 1

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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